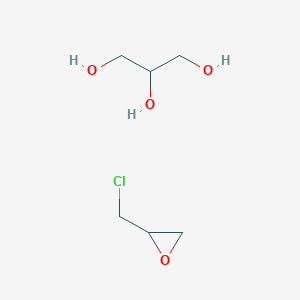
1,2,3-Propanetriol, polymer with (chloromethyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Propanetriol, polymer with (chloromethyl)oxirane typically involves the reaction of glycerol with epichlorohydrin. The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out under controlled temperature conditions to ensure the formation of the desired polymer . The reaction can be represented as follows:
Glycerol+Epichlorohydrin→1,2,3-Propanetriol, polymer with (chloromethyl)oxirane
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where glycerol and epichlorohydrin are mixed in the presence of a catalyst. The reaction mixture is then heated to a specific temperature to initiate the polymerization process. The resulting polymer is purified and processed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3-Propanetriol, polymer with (chloromethyl)oxirane undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the polymer’s properties by altering its functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides, while substitution reactions can yield various functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
1,2,3-Propanetriol, polymer with (chloromethyl)oxirane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and as a component in medical adhesives.
Wirkmechanismus
The mechanism of action of 1,2,3-Propanetriol, polymer with (chloromethyl)oxirane involves its ability to form cross-linked networks through polymerization. The (chloromethyl) group in the polymer can react with various nucleophiles, leading to the formation of strong covalent bonds. This cross-linking ability is crucial in its applications in epoxy resins and adhesives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Propanetriol, polymer with oxirane: Similar in structure but lacks the (chloromethyl) group.
1,2,3-Propanetriol, polymer with (chloromethyl)oxirane and oxirane: Contains both (chloromethyl) and oxirane groups, offering different reactivity.
Uniqueness
This compound is unique due to the presence of the (chloromethyl) group, which provides additional reactivity and versatility in chemical reactions. This makes it particularly valuable in the production of specialized epoxy resins and functionalized materials .
Eigenschaften
CAS-Nummer |
25038-04-4 |
|---|---|
Molekularformel |
C6H13ClO4 |
Molekulargewicht |
184.62 g/mol |
IUPAC-Name |
2-(chloromethyl)oxirane;propane-1,2,3-triol |
InChI |
InChI=1S/C3H5ClO.C3H8O3/c4-1-3-2-5-3;4-1-3(6)2-5/h3H,1-2H2;3-6H,1-2H2 |
InChI-Schlüssel |
UQDDVIGJWPTDNJ-UHFFFAOYSA-N |
SMILES |
C1C(O1)CCl.C(C(CO)O)O |
Kanonische SMILES |
C1C(O1)CCl.C(C(CO)O)O |
Verwandte CAS-Nummern |
25038-04-4 |
Synonyme |
1,2,3-Propanetriol,polymerwith(chloromethyl)oxirane; denacol313; epichlorohydrin-glycerincopolymer; Epichlorohydrin-glycerinecopolymer; epichlorohydrin-glycerinepolymer; epichlorohydrin-glycerinpolymer; epichlorohydrin-glycerolcopolymer; epichlorohydrin-gly |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate](/img/structure/B38951.png)
![3H-1,2,4-Triazolo[4,3-a]benzimidazol-3-one,1,2-dihydro-(9CI)](/img/structure/B38955.png)







